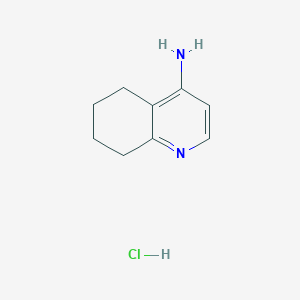

5,6,7,8-Tetrahydroquinolin-4-amine hydrochloride

Description

5,6,7,8-Tetrahydroquinolin-4-amine hydrochloride (C₉H₁₂N₂·HCl) is a bicyclic amine derivative with a partially saturated quinoline backbone. Its molecular formula corresponds to a monoisotopic mass of 148.10005 Da (unprotonated form) . Key hazards include acute toxicity (oral, dermal), skin corrosion/irritation, and respiratory irritation, necessitating strict safety protocols during handling .

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h5-6H,1-4H2,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXBCZSBWPGQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=CC(=C2C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173996-90-0 | |

| Record name | 5,6,7,8-tetrahydroquinolin-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinolin-4-amine hydrochloride typically involves the reduction of quinoline derivatives. One common method includes the reduction of 4-nitroquinoline using hydrogen gas in the presence of a palladium catalyst to yield 4-aminoquinoline. This intermediate is then subjected to hydrogenation to produce 5,6,7,8-tetrahydroquinolin-4-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinolin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form tetrahydroquinoline derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydroquinolin-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinolin-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of their activity. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Core Skeleton Modifications

- Saturation vs.

- Thienoquinoline Analog: Replacement of a benzene ring with a thiophene (e.g., 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine) introduces sulfur, increasing molecular polarizability and enabling interactions with metalloenzymes .

Substituent Effects

- Methyl and Iodo Derivatives: 2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one exhibits reduced basicity due to the electron-withdrawing ketone group, contrasting with the primary amine in the target compound .

- Positional Isomerism: Shifting the amine group from position 4 (target compound) to position 5 (e.g., 5,6,7,8-Tetrahydroisoquinolin-5-amine) alters hydrogen-bonding patterns, impacting biological activity .

Biological Activity

5,6,7,8-Tetrahydroquinolin-4-amine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Overview of the Compound

This compound is characterized by a partially saturated quinoline core structure with an amine group at the fourth position. Its molecular formula is CHClN, and it has a molecular weight of approximately 175.65 g/mol. This compound has been identified as a potential scaffold for the development of novel therapeutic agents due to its ability to interact with various biological targets.

The biological activity of this compound is mediated through several mechanisms:

- Target Interaction : It interacts with the chemokine receptor CXCR4, which is implicated in cancer progression and metastasis .

- Cellular Pathways : The compound disrupts cellular survival through the PI3K/Akt/mTOR signaling pathway, leading to autophagy and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) : It induces mitochondrial membrane depolarization and increases ROS production, contributing to its antiproliferative effects .

Anticancer Activity

This compound exhibits significant antiproliferative activity across various cancer cell lines:

- Cell Lines Tested : Studies have demonstrated its efficacy against human dermal microvascular endothelial cells, human T-lymphocyte cells, cervix carcinoma cells, colorectal adenocarcinoma cells, ovarian carcinoma cells, and biphasic mesothelioma cells .

- IC50 Values : The compound has shown IC50 values indicating potent activity against several cancer types. For instance, it displayed an average GI50 of approximately 10 nM in the NCI-60 cancer cell line panel .

Neuroprotective Effects

Preliminary studies suggest that this compound possesses neuroprotective properties. Its ability to cross the blood-brain barrier enhances its potential applicability in neurological disorders .

Study on Antiproliferative Effects

In a study evaluating various derivatives of tetrahydroquinoline compounds for their antiproliferative effects:

- Compound Evaluation : A series of tetrahydroquinoline derivatives were synthesized and assessed for their activity against cancer cell lines.

- Findings : Compounds demonstrated varying degrees of potency; some exhibited IC50 values lower than 40 nM against specific cancer cell lines . Notably, modifications in the chemical structure significantly influenced biological activity.

Interaction with Receptors

Research has focused on the binding affinities of this compound with neurotransmitter receptors:

- Receptor Binding : The compound's interactions with various receptors have been studied to elucidate its pharmacological profile.

- Mechanistic Insights : These studies aim to understand how receptor binding correlates with observed biological activities and potential therapeutic applications .

Summary Table of Biological Activities

| Activity Type | Description | IC50/Effectiveness |

|---|---|---|

| Anticancer | Inhibits proliferation in various cancer cells | GI50 ~ 10 nM |

| Neuroprotective | Potential protective effects in neurological disorders | Crosses blood-brain barrier |

| Enzyme Interaction | Binds to CXCR4 receptor | Disrupts PI3K/Akt/mTOR pathway |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrogenation and amine proton environments (e.g., δ 1.5–2.5 ppm for tetrahydroquinoline protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₄N₂·HCl = 186.69 g/mol) .

- X-ray Crystallography : Resolve stereochemistry and salt formation if single crystals are obtainable .

How can researchers optimize reaction yields while minimizing byproducts?

Q. Advanced Research Focus

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, pH, catalyst ratio). Response surface methodology (RSM) refines optimal conditions .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .

What methodologies are used to evaluate its biological activity in pharmacological studies?

Q. Advanced Research Focus

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK-293) to assess IC₅₀ values .

- ADMET Profiling : Microsomal stability tests and Caco-2 permeability assays for pharmacokinetic analysis .

How can computational methods enhance research on this compound?

Q. Advanced Research Focus

- Quantum Chemical Calculations : Density functional theory (DFT) to model reaction pathways and transition states .

- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .

- Machine Learning : Train models on existing reaction data to predict optimal solvents or catalysts .

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and collect in chemical waste containers .

How should researchers address contradictions in reported biological activity data?

Q. Advanced Research Focus

- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and elemental analysis .

- Assay Replication : Repeat experiments under standardized conditions (e.g., buffer pH, cell passage number) .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.